Ethyl-(2-Naphthyloxy)acetat

Übersicht

Beschreibung

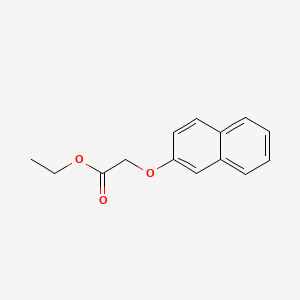

Ethyl 2-(naphthalen-2-yloxy)acetate is an organic compound with the molecular formula C14H14O3. It is an ester derived from naphthalene and acetic acid. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(naphthalen-2-yloxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and as a precursor in the synthesis of bioactive compounds.

Industry: Employed in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

Mode of Action

It is known that esters like this compound can undergo hydrolysis, a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule . This process can be catalyzed by acids or bases . The hydrolysis of esters can result in the formation of a carboxylic acid and an alcohol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2-(naphthalen-2-yloxy)acetate can be synthesized through the reaction of 2-naphthol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dry acetone and requires refluxing for several hours . The reaction can be represented as follows:

C10H7OH+ClCH2COOEt→C10H7OCH2COOEt+HCl

Industrial Production Methods: In industrial settings, the synthesis of ethyl 2-(naphthalen-2-yloxy)acetate may involve phase transfer catalysis and ultrasound irradiation to enhance the reaction rate and yield. Tetrabutylammonium bromide is often used as a phase transfer catalyst, and the reaction is carried out under solid-liquid heterogeneous conditions .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-(naphthalen-2-yloxy)acetate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 2-(naphthalen-2-yloxy)acetic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The naphthyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) for halogenation.

Major Products:

Hydrolysis: 2-(naphthalen-2-yloxy)acetic acid.

Reduction: 2-(naphthalen-2-yloxy)ethanol.

Substitution: Nitrated or halogenated derivatives of ethyl 2-(naphthalen-2-yloxy)acetate.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(naphthalen-2-yloxy)acetate can be compared with other similar compounds such as:

Methyl 2-(naphthalen-2-yloxy)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

2-(Naphthalen-2-yloxy)acetic acid: The carboxylic acid derivative of ethyl 2-(naphthalen-2-yloxy)acetate.

2-(Naphthalen-2-yloxy)ethanol: The alcohol derivative obtained by reducing the ester group.

The uniqueness of ethyl 2-(naphthalen-2-yloxy)acetate lies in its specific ester group, which can influence its reactivity and applications in organic synthesis .

Biologische Aktivität

Ethyl 2-(naphthalen-2-yloxy)acetate (C14H14O3) is an organic compound recognized for its potential biological activities and applications in medicinal chemistry. This article reviews the compound's biological activity, synthesis methods, and relevant research findings, including case studies and data tables.

Overview of Ethyl 2-(Naphthalen-2-yloxy)acetate

Ethyl 2-(naphthalen-2-yloxy)acetate is an ester synthesized from naphthalene and acetic acid. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound has been investigated for its potential as a precursor in the development of bioactive compounds, particularly in the field of medicinal chemistry.

Synthesis Methods

The synthesis of ethyl 2-(naphthalen-2-yloxy)acetate typically involves the reaction of 2-naphthol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually conducted in dry acetone under reflux conditions. Recent advancements have also explored using ultrasound to enhance reaction rates, demonstrating significant improvements in yield and efficiency compared to traditional methods .

Reaction Equation

Anticancer Properties

Research has indicated that ethyl 2-(naphthalen-2-yloxy)acetate exhibits notable anticancer properties. A study involving molecular docking against histone deacetylase (HDAC) enzymes revealed binding energies ranging from -10.08 to -9.08 kcal/mol, suggesting potential inhibitory activity against cancer cell proliferation .

Table 1: Binding Affinities Against HDACs

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Ethyl 2-(naphthalen-2-yloxy)acetate | -10.08 to -9.08 |

| Co-crystallized ligand (PDB: 4LY1) | -9.75 |

Antimicrobial Activity

The compound has also been studied for its antimicrobial effects. In vitro tests demonstrated significant antibacterial and antifungal activities, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria and fungi .

The biological activity of ethyl 2-(naphthalen-2-yloxy)acetate can be attributed to its ability to undergo hydrolysis, leading to the formation of active metabolites that may exert therapeutic effects. Hydrolysis can yield 2-(naphthalen-2-yloxy)acetic acid, which may possess enhanced biological activity compared to its parent compound .

Case Studies

- Anticancer Study : A recent study evaluated the anticancer efficacy of various naphthol derivatives, including ethyl 2-(naphthalen-2-yloxy)acetate, against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value indicating effective cytotoxicity at low concentrations .

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of ethyl 2-(naphthalen-2-yloxy)acetate against common pathogens. Results indicated a strong inhibition zone against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

Eigenschaften

IUPAC Name |

ethyl 2-naphthalen-2-yloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-2-16-14(15)10-17-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYNTNDECGNSGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209130 | |

| Record name | (2-Naphthyloxy)acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6036-14-2 | |

| Record name | (2-Naphthyloxy)acetic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006036142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Naphthyloxy)acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using ultrasound in the synthesis of Ethyl 2-(naphthalen-2-yloxy)acetate?

A1: The research demonstrates that using ultrasound significantly accelerates the synthesis of Ethyl 2-(naphthalen-2-yloxy)acetate compared to conventional methods []. This acceleration is attributed to the enhanced mass transfer and increased reaction rates provided by the ultrasonic cavitation phenomenon. Specifically, the study found that combining a small amount of tetrabutylammonium bromide (TBAB) catalyst with ultrasound resulted in a reaction rate constant (k app = 25.22×10 -3 min -1) several times higher than using TBAB alone (k app = 6.42×10 -3 min -1) []. This highlights the potential of ultrasound as a green chemistry tool for more efficient and sustainable chemical synthesis.

Q2: What role does water play in this solid-liquid heterogeneous reaction?

A2: The research emphasizes the critical role of trace amounts of water in the synthesis of Ethyl 2-(naphthalen-2-yloxy)acetate []. While the exact mechanism is not fully elucidated in the paper, the presence of water is believed to facilitate the formation of a reactive intermediate, potentially by aiding in the solvation and transport of reactants and catalyst between the solid and liquid phases. This finding underscores the importance of carefully controlling water content in such solid-liquid reactions to optimize reaction kinetics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.